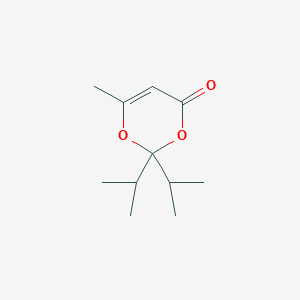
4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)- typically involves the reaction of diketene with acetone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of sulfuric acid and acetic anhydride at temperatures ranging from 0 to 20°C .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)- undergoes various chemical reactions, including:
Acetoacetylation: It reacts with alcohols, amines, and thiols to form acetoacetates and acetoacetamides.
Substitution Reactions: It can react with imines to produce N-alkenyl acetoacetamides.
Common Reagents and Conditions
The common reagents used in these reactions include:
- Alcohols (both aliphatic and aromatic)
- Amines
- Thiols
- Imines
The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include:
- Acetoacetic esters
- Acetoacetamides
- N-alkenyl acetoacetamides
Scientific Research Applications
4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)- has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including β-keto esters and β-ketoamides.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, such as nucleoside base transport inhibitors and topoisomerase I inhibitors.
Agrochemicals: Its derivatives are used in the development of insecticides, crop protection agents, and fungicides.
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)- involves its ability to act as a reactant in various chemical reactions. It can acetoacetylate alcohols, amines, and thiols, forming stable intermediates that can further react to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Acetoacetic Ester: Another compound used in organic synthesis, but with different reactivity and applications.
Uniqueness
4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)- is unique due to its stability and versatility in various chemical reactions. Its ability to form stable intermediates makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
88091-15-0 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-methyl-2,2-di(propan-2-yl)-1,3-dioxin-4-one |
InChI |
InChI=1S/C11H18O3/c1-7(2)11(8(3)4)13-9(5)6-10(12)14-11/h6-8H,1-5H3 |
InChI Key |
KXEXJIVGMWGRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(O1)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















